

Fmoc-3-(9-anthryl)-D-alanine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fmoc-3-(9-anthryl)-D-alanine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key analytical specifications and procedural methodologies for **Fmoc-3-(9-anthryl)-D-alanine**, a fluorescent unnatural amino acid crucial for peptide synthesis and drug development. The inclusion of an anthracene moiety provides unique photophysical properties, making it a valuable tool for creating fluorescently labeled peptides and studying peptide-protein interactions.

I. Certificate of Analysis: Key Specifications

The following table summarizes the typical analytical data for **Fmoc-3-(9-anthryl)-D-alanine**. Data is compiled from various suppliers and represents characteristic values.

Parameter	Specification
Chemical Name	(2R)-3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Synonyms	Fmoc-3-D-Ala(9-anthryl)-OH
CAS Number	268733-63-7[1][2]
Molecular Formula	C ₃₂ H ₃₅ NO ₄ [1][2]
Molecular Weight	487.55 g/mol [1][2]
Appearance	Light yellowish to yellow powder/solid[1]
Purity (HPLC)	≥ 98%[1][2]
Melting Point	240 - 244 °C (decomposes)[1]
Optical Rotation	[α] _{D20} = 35 ± 2° (c=1 in DMF)[1]
Storage	0 - 8 °C[1]

II. Experimental Protocols

Detailed methodologies for the key analytical experiments are outlined below. These protocols are representative of standard procedures for quality control of Fmoc-amino acids.

A. High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of **Fmoc-3-(9-anthryl)-D-alanine** by separating it from any potential impurities.

Instrumentation:

- HPLC system with a UV-Vis detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm)

Reagents:

- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Trifluoroacetic acid (TFA)

Procedure:

- Sample Preparation: Prepare a 1 mg/mL solution of **Fmoc-3-(9-anthryl)-D-alanine** in a 1:1 mixture of acetonitrile and water.
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in water
 - Mobile Phase B: 0.1% TFA in acetonitrile
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 254 nm and 350 nm (to detect both the Fmoc group and the anthryl moiety)
 - Injection Volume: 10 µL
 - Gradient:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	95	5
25	5	95
30	5	95
31	95	5

| 35 | 95 | 5 |

- Analysis: The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total peak area.

B. Optical Rotation Measurement

Objective: To confirm the stereochemical identity of the D-enantiomer.

Instrumentation:

- Polarimeter

Reagents:

- N,N-Dimethylformamide (DMF), spectroscopic grade

Procedure:

- Sample Preparation: Accurately weigh and dissolve the sample in DMF to achieve a concentration of 1 g/100 mL ($c=1$).
- Measurement:
 - Use a sodium lamp (D-line, 589 nm) as the light source.
 - Set the temperature to 20°C.
 - Calibrate the polarimeter with the blank solvent (DMF).
 - Measure the optical rotation of the sample solution.
- Calculation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = a / (l * c)$, where 'a' is the observed rotation, 'l' is the path length in decimeters, and 'c' is the concentration in g/mL.

III. Application in Peptide Synthesis

Fmoc-3-(9-anthryl)-D-alanine is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a fluorescent label. The Fmoc protecting group allows for its seamless integration into standard SPPS protocols.

Workflow for Incorporation into a Peptide Sequence

The following diagram illustrates the general workflow for incorporating **Fmoc-3-(9-anthryl)-D-alanine** into a peptide chain using Fmoc-based solid-phase peptide synthesis.



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Caption: Workflow for Solid-Phase Peptide Synthesis.

This unnatural amino acid derivative is utilized in various research applications, including:

- **Fluorescent Probes:** For bioimaging and diagnostics.[3]
- **Drug Development:** To design novel therapeutics with enhanced bioactivity.
- **Peptide Synthesis:** As a building block in the synthesis of complex peptides.[4]
- **Protein Interaction Studies:** To investigate protein conformational changes.

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